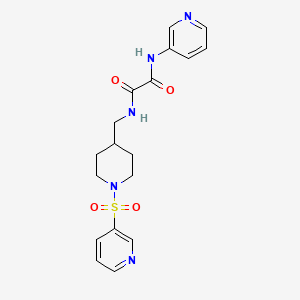

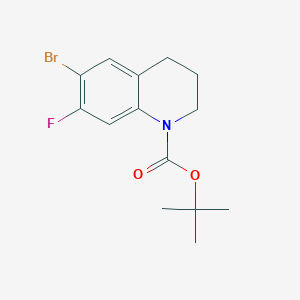

![molecular formula C14H13N B2984198 8-Azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene CAS No. 7203-12-5](/img/structure/B2984198.png)

8-Azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

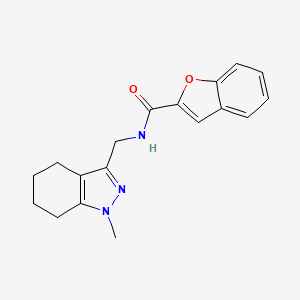

8-Azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene, commonly known as azatriene, is a heterocyclic compound that has been studied for its potential applications in various fields of scientific research. Azatriene is a highly reactive molecule with a unique structure, which makes it a valuable tool for investigating different aspects of chemical and biological processes.

Aplicaciones Científicas De Investigación

Macrocyclic Compound Synthesis and Crystal Structures

Research into pyridine-based macrocycles containing nitrogen, oxygen, and sulfur showcases the synthesis of intricate ligands and their structural analysis through X-ray diffraction methods. These studies contribute to understanding the molecular frameworks and potential applications in ion-selective electrodes and molecular recognition processes (Casabó et al., 1991).

Cycloaddition Reactions

Studies on the cycloaddition reactions of benzocyclopropene with aromatic nitrile oxides provide insights into synthetic pathways for creating bridged oxazonine structures, offering a synthetic entry into a variety of novel organic compounds (Nitta, Sogo, & Nakayama, 1979).

Synthesis of Monocyclic and Dicyclic Compounds

Research into the synthesis of monocyclic 1,4-dihetero seven-membered ring compounds through thermal valence bond isomerization of tricycloheptane systems has expanded the toolbox for synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Kurita et al., 1985).

Diterpenoid Isolation and Structural Elucidation

Isolation and structural elucidation of diterpenoids from natural sources, such as the roots of Premna obtusifolia, have led to the discovery of compounds with potential biological activities. These studies contribute to natural product chemistry and drug discovery efforts (Razak et al., 2011).

Propiedades

IUPAC Name |

6,7-dihydro-5H-benzo[d][1]benzazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-2-6-12-11(5-1)9-10-15-14-8-4-3-7-13(12)14/h1-8,15H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTWHLYOYXIHOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2C3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-9-methyl-1,7-dipropyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2984121.png)

![3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2984127.png)

![4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide](/img/structure/B2984132.png)

![Tert-butyl 7-imino-7-oxo-7lambda6-thia-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2984136.png)

![4-(2-(2-methoxy-5-methylphenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2984137.png)